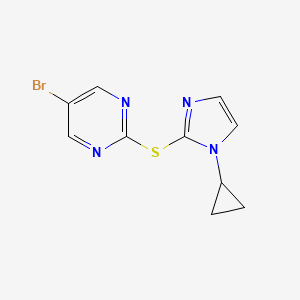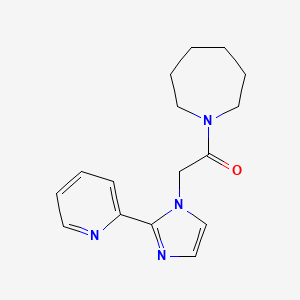
5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine is a chemical compound that is widely used in scientific research. It is a pyrimidine derivative that has been found to have a number of useful properties, including its ability to act as an inhibitor of certain enzymes. In
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. It has been found to be a competitive inhibitor of PKC, meaning that it competes with other molecules for binding to the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine are varied. It has been found to have anti-tumor activity in certain cancer cell lines, and has been shown to induce apoptosis (cell death) in these cells. It has also been found to have anti-inflammatory activity, and has been shown to reduce the production of pro-inflammatory cytokines in certain cell types.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine in lab experiments include its specificity for certain enzymes, its ability to inhibit these enzymes in a competitive manner, and its anti-tumor and anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are a number of future directions for research involving 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine. One area of interest is the development of more specific inhibitors of PKC and other enzymes, which could have potential therapeutic applications. Another area of interest is the investigation of the potential toxicity of this compound, and the development of safer and more effective analogs. Finally, there is a need for further research into the biochemical and physiological effects of this compound, and its potential applications in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine involves a multi-step process. The first step involves the reaction of 2-chloro-5-bromopyrimidine with 1-cyclopropylimidazole in the presence of a base such as potassium carbonate. This reaction produces 2-(1-cyclopropylimidazol-2-yl)pyrimidine-5-bromide. The next step involves the reaction of this intermediate with sodium sulfide in the presence of a base such as potassium carbonate. This reaction produces 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine has a number of scientific research applications. It has been found to be an effective inhibitor of certain enzymes, including protein kinase C (PKC), which is involved in a number of cellular processes. It has also been found to be an effective inhibitor of other enzymes, including the oncogenic protein kinase Pim-1.
Eigenschaften
IUPAC Name |
5-bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4S/c11-7-5-13-9(14-6-7)16-10-12-3-4-15(10)8-1-2-8/h3-6,8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGADHNHIPFSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C2SC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)

![2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine](/img/structure/B7553837.png)

![4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine](/img/structure/B7553854.png)
![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)

![4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7553891.png)
![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)


![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)